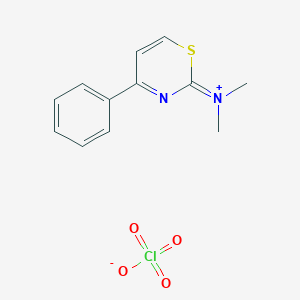![molecular formula C12H24Si2Sn B14461949 [(Dimethylstannanediyl)di(ethyne-2,1-diyl)]bis(trimethylsilane) CAS No. 66368-70-5](/img/structure/B14461949.png)
[(Dimethylstannanediyl)di(ethyne-2,1-diyl)]bis(trimethylsilane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(Dimethylstannanediyl)di(ethyne-2,1-diyl)]bis(trimethylsilane) is a chemical compound that features a unique structure combining dimethylstannanediyl and ethyne-2,1-diyl groups with trimethylsilane
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(Dimethylstannanediyl)di(ethyne-2,1-diyl)]bis(trimethylsilane) typically involves the reaction of dimethylstannane with ethyne-2,1-diyl derivatives under controlled conditions. One common method includes the use of palladium or copper catalysts to facilitate the coupling reactions. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to slightly elevated temperatures .
Industrial Production Methods
While specific industrial production methods for [(Dimethylstannanediyl)di(ethyne-2,1-diyl)]bis(trimethylsilane) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the desired product.
化学反应分析
Types of Reactions
[(Dimethylstannanediyl)di(ethyne-2,1-diyl)]bis(trimethylsilane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilane groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, organometallic reagents, and other nucleophiles under controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stannic oxide derivatives, while reduction could produce simpler organostannane compounds.
科学研究应用
[(Dimethylstannanediyl)di(ethyne-2,1-diyl)]bis(trimethylsilane) has several scientific research applications, including:
Materials Science: Used in the synthesis of advanced materials with unique electronic and optical properties.
Synthetic Chemistry: Serves as a building block for the synthesis of more complex organometallic compounds.
Biology and Medicine:
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
作用机制
The mechanism of action of [(Dimethylstannanediyl)di(ethyne-2,1-diyl)]bis(trimethylsilane) involves its ability to participate in various chemical reactions due to the presence of reactive stannane and ethyne groups. These groups can interact with molecular targets through processes such as electron transfer, coordination with metal centers, and formation of covalent bonds. The pathways involved depend on the specific application and reaction conditions.
相似化合物的比较
Similar Compounds
[(Dimethylstannanediyl)di(ethyne-2,1-diyl)]bis(triethylsilane): Similar structure but with triethylsilane groups instead of trimethylsilane.
[(Dimethylstannanediyl)di(ethyne-2,1-diyl)]bis(trimethylgermane): Similar structure but with trimethylgermane groups instead of trimethylsilane.
Uniqueness
[(Dimethylstannanediyl)di(ethyne-2,1-diyl)]bis(trimethylsilane) is unique due to its specific combination of stannane and ethyne groups with trimethylsilane, which imparts distinct reactivity and properties. This uniqueness makes it valuable for specialized applications in materials science and synthetic chemistry .
属性
CAS 编号 |
66368-70-5 |
|---|---|
分子式 |
C12H24Si2Sn |
分子量 |
343.20 g/mol |
IUPAC 名称 |
2-[dimethyl(2-trimethylsilylethynyl)stannyl]ethynyl-trimethylsilane |
InChI |
InChI=1S/2C5H9Si.2CH3.Sn/c2*1-5-6(2,3)4;;;/h2*2-4H3;2*1H3; |
InChI 键 |
UGHYGXZPGUJUQG-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C#C[Sn](C)(C)C#C[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3H-Indolium, 2-[2-[4-(diethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, trichlorozincate(1-)](/img/structure/B14461877.png)
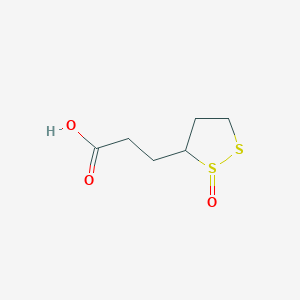
![2-[(2-Chloroethoxy)methyl]thiirane](/img/structure/B14461886.png)
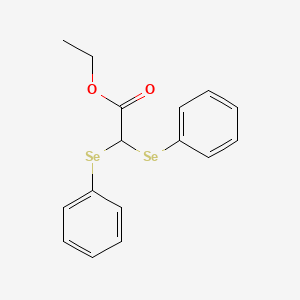
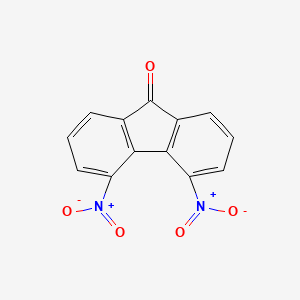

![Dioctyl 2,2'-[4-(hex-1-en-1-yl)-2-oxocyclopentane-1,3-diyl]diacetate](/img/structure/B14461902.png)
![4-Hydroxybenzo[pqr]tetraphen-5(4h)-one](/img/structure/B14461914.png)
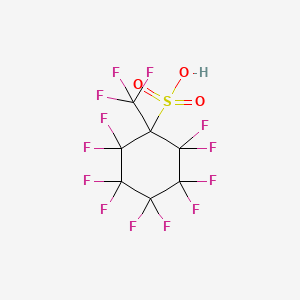
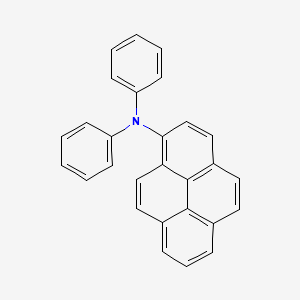
![5H-Benzo[7]annulene-5-carbonitrile](/img/structure/B14461922.png)
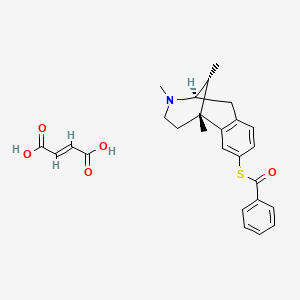
![7,7,9,9-Tetramethyl-3-methylidene-1-oxaspiro[4.5]decan-2-one](/img/structure/B14461935.png)
